Perfluoro(2-methyl-3-pentanone)
Description
Properties
IUPAC Name |
1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)pentan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O/c7-2(4(10,11)12,5(13,14)15)1(19)3(8,9)6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLFHPWPTXWZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(C(F)(F)F)F)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3CF2C(O)CF(CF3)2, C6F12O | |
| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074932 | |
| Record name | Perfluoro-2-methyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-13-8 | |
| Record name | 1,1,1,2,2,4,5,5,5-Nonafluoro-4-(trifluoromethyl)-3-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-2-methyl-3-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2-methyl-3-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl )-3-pentanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.448 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- typically involves the reaction of methyl cyanoacetate with difluoromethyl anhydride under high-temperature conditions . The reaction is followed by purification and separation using gas chromatography or column chromatography . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Photolysis of Perfluoro(2-methyl-3-pentanone)
Photolysis is a primary degradation pathway for perfluoro(2-methyl-3-pentanone) in the atmosphere .
- The molecule absorbs UV light, leading to its decomposition .
- The photolysis of perfluoro(2-methyl-3-pentanone) involves the cleavage of C-C bonds adjacent to the carbonyl group, resulting in the formation of perfluoroalkyl and perfluoroacetyl radicals .
The primary reactions are:Perfluoroacetyl radicals can decompose into CO and perfluoroalkyl radicals or react with O2 to form peroxy radicals .The decomposition of perfluoroacetyl radicals to CO is a significant pathway . The photolysis products include CF3COF and COF2, which originate from reactions involving CF3CF2O2 and (CF3)2CFCO2 radicals . These radicals can also lead to the formation of CF3CF2OH and CF3OH, which further transform into COF2 .
Atmospheric Reactions and Lifetimes
- Perfluoro(2-methyl-3-pentanone) has a short atmospheric lifetime, estimated to be around 1 week, due to its susceptibility to photolysis .
- The global warming potential (GWP) of perfluoro(2-methyl-3-pentanone) is considered negligible . Studies showed a GWP100 less than 0.21 .
- It is excluded from the Montreal Protocol because it is considered a non-ozone depleting substance .
Other Reactions
While photolysis is the most studied reaction, perfluoro(2-methyl-3-pentanone) can also undergo other reactions:
- Synthesis : Perfluoro(2-methyl-3-pentanone) can be synthesized from perfluoro-2,3-epoxy-2-methyl pentane using fluoride salts and ether compounds as catalysts . The reaction conditions are mild, with temperatures typically between 10 and 70°C .
- Combustion Inhibition: Perfluoro(2-methyl-3-pentanone) has been investigated for its inhibitory effect on the combustion of gasoline blended with biomass additives .
Environmental Impact
- The atmospheric lifetime of perfluoro(2-methyl-3-pentanone) is relatively short, leading to a negligible impact on global warming .
- Photolysis in the atmosphere is the dominant removal process .
- The compound's chemical structure makes it a possible greenhouse gas if its atmospheric lifetime were long enough, but studies have shown this is not the case .
Scientific Research Applications
Fire Suppression
Overview : PF-2M3P has emerged as a viable alternative to halons and other ozone-depleting substances in fire suppression systems. Its effectiveness and low environmental impact make it a preferred choice in various sectors.
Key Properties :
- Chemical Structure : C6F12O
- Fire Extinguishing Efficiency : Exhibits high dielectric strength and excellent thermal stability, making it suitable for electronic equipment and specialized fire suppression systems .
- Toxicity : Considered to have low toxicity compared to traditional firefighting agents .
Case Studies :
- A study demonstrated the effectiveness of PF-2M3P in extinguishing fires involving molten magnesium, highlighting its unique ability to protect against high-temperature fires .
| Property | Value |
|---|---|
| Flash Point | > 100 °C |
| Boiling Point | 56 °C |
| Global Warming Potential | Negligible |
Cooling Systems
Overview : PF-2M3P is utilized in advanced cooling applications due to its favorable thermophysical properties. It serves as a heat transfer fluid in electronic cooling systems.
Key Advantages :
- High Dielectric Strength : Allows safe use in electrical equipment without risk of short circuits .
- Thermal Stability : Maintains performance across a wide temperature range, making it ideal for high-performance cooling applications .
Research Findings :
- An experimental study evaluated the transportation characteristics of PF-2M3P in horizontal pipes, indicating its potential for efficient heat transfer in industrial applications .
Environmental Impact Studies
Overview : Research on PF-2M3P also focuses on its atmospheric behavior and potential environmental impacts. Understanding its photolysis and degradation pathways is crucial for assessing long-term effects.
Photolysis Studies :
- Photolysis rates were measured under natural sunlight conditions, revealing an atmospheric lifetime of approximately one week, which suggests limited persistence in the environment .
| Parameter | Value |
|---|---|
| Photolysis Rate (s^-1) | (6.4 ± 0.3) x 10^-6 |
| Effective Quantum Yield | 0.043 ± 0.011 |
Material Compatibility
Overview : The compatibility of PF-2M3P with various materials is essential for its application in fire suppression and cooling systems.
Findings :
Mechanism of Action
The mechanism of action of 3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)- involves its interaction with molecular targets through its fluorinated groups. These interactions can disrupt hydrogen bonding and hydrophobic interactions, affecting the structure and function of proteins and enzymes . The pathways involved include the inhibition of enzyme activity and alteration of protein folding dynamics .
Comparison with Similar Compounds
Key Properties:
- Physical Properties : Boiling point: 49–60°C; Density: 1.6 g/cm³; Vapor pressure: 196 mmHg at 25°C .
- Applications: Extensively used in data centers, museums, and aviation due to its non-conductive, residue-free discharge and rapid evaporation .
Comparison with Similar Compounds
Bromotrifluoromethane (CF₃Br)
Key Differences :
- Environmental Impact : CF₃Br is a halon with ODP = 5.0 and GWP = 7,140, whereas C₆F₁₂O has ODP = 0 and GWP = 1 .
- Discharge Characteristics : In pipeline transport experiments, C₆F₁₂O exhibited smaller temperature (-10.6°C nadir) and pressure (1,145 kPa peak) fluctuations compared to CF₃Br under identical conditions, attributed to its higher molecular weight and latent heat of vaporization .
- Phase State : CF₃Br is gaseous at room temperature (bp: -57.7°C), while C₆F₁₂O is liquid, simplifying storage and handling .
Dodecafluoropentane (C₅F₁₂) and Decafluorobutane (C₄F₁₀)
Mechanical Index in Ultrasound Imaging :
- In phase-change nanoparticle studies, C₆F₁₂O showed a lower mechanical index (MI) reduction rate (R² = 0.74) compared to C₅F₁₂ and C₄F₁₀ (R² = 0.84), suggesting less predictable acoustic behavior in medical imaging applications .
- Thermophysical Properties : C₆F₁₂O has a higher boiling point (49–60°C) than C₅F₁₂ (29°C) and C₄F₁₀ (-1.7°C), influencing its suitability for temperature-sensitive applications .
1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)-pentane (DMTP, C₇H₃F₁₃O)
Fire-Extinguishing Microcapsules :
- Both C₆F₁₂O and DMTP are used as core materials in microencapsulated fire suppressants. However, C₆F₁₂O-based microcapsules demonstrate superior thermal responsiveness, with faster release kinetics due to lower viscosity and higher volatility .
- Synthesis Complexity : DMTP requires additional methoxy functionalization, increasing production costs compared to C₆F₁₂O, which is synthesized via epoxidation and isomerization of perfluoro-2-methyl-pentene .
Long-Chain Fluorinated Polymers (C₈F₁₇CH₂CH₂OC(O)CH=CH₂)
Polymer Performance :
Data Tables
Table 1: Thermophysical and Environmental Properties
| Compound | Boiling Point (°C) | ODP | GWP | Atmospheric Lifetime |
|---|---|---|---|---|
| C₆F₁₂O | 49–60 | 0 | 1 | 5 days |
| CF₃Br | -57.7 | 5.0 | 7,140 | 65 years |
| C₅F₁₂ | 29 | 0 | 8,860 | 2,600 years |
| C₈F₁₇CH₂CH₂OC(O)CH=CH₂ | >100 | 0 | 10,000 | >1 year |
Table 2: Performance in Fire Suppression
| Compound | Discharge Duration (s) | Pipeline Temp. Nadir (°C) | Residual Contamination |
|---|---|---|---|
| C₆F₁₂O | 2.0 | -10.6 | None |
| CF₃Br | 1.5 | -25.3 | Ozone-depleting |
| DMTP | 2.5 | -8.2 | Minimal |
Biological Activity
Perfluoro(2-methyl-3-pentanone), also known as PF-2M3P, is a fluorinated ketone with the chemical formula and CAS number 756-13-8. This compound has garnered attention due to its unique properties and potential applications, particularly in industrial settings. Understanding its biological activity is crucial for assessing its safety and environmental impact.
PF-2M3P is characterized by a fully fluorinated carbon chain, which imparts exceptional stability and resistance to degradation. The strong carbon-fluorine bonds contribute to its unique chemical behavior, making it useful in various applications, including as a solvent and cleaning agent. The structure of PF-2M3P can be represented as follows:
Toxicological Profile
Environmental Impact
PF-2M3P has been shown to undergo photolysis in the atmosphere, leading to the formation of various degradation products such as carbon monoxide (CO) and carbonyl fluoride (COF₂) under sunlight exposure . This degradation pathway highlights its potential environmental persistence, raising concerns about its long-term ecological effects.
Case Studies
-
Photolysis Experiments : In a controlled study examining the atmospheric fate of PF-2M3P, researchers observed that exposure to sunlight resulted in significant degradation, with a notable yield of CO and COF₂ being produced . The study utilized a 3.4 m³ outdoor chamber to simulate environmental conditions and monitor product formation over time.
This data underscores the compound's reactivity under UV light, which may have implications for air quality and atmospheric chemistry.
Time (hours) CO Formation (molecules/cm³) COF₂ Formation (molecules/cm³) 0 0 0 4 8 - Chronic Exposure Studies : A series of chronic exposure studies conducted on laboratory animals indicated that while PF-2M3P does not exhibit acute toxicity, prolonged exposure may lead to mild systemic effects, warranting further investigation into its long-term health implications .
Q & A
Q. What analytical methods are recommended for determining the purity of Perfluoro(2-methyl-3-pentanone) in synthetic samples?
To ensure purity, researchers should employ a combination of chromatographic and spectroscopic techniques:
- Gas Chromatography-Mass Spectrometry (GC-MS): Quantifies volatile impurities and confirms molecular weight.
- Nuclear Magnetic Resonance (NMR): Validates structural integrity, particularly for fluorine environments (¹⁹F NMR) .
- High-Performance Liquid Chromatography (HPLC): Detects non-volatile contaminants. Suppliers often provide certificates of analysis with these methods .
Q. How should researchers handle and store Perfluoro(2-methyl-3-pentanone) to maintain its stability in laboratory settings?
- Storage: Keep in nitrogen-pressurized containers at temperatures below 25°C to prevent hydrolysis or degradation. Moisture-sensitive; use desiccants in storage areas .
- Handling: Conduct experiments in inert atmospheres (e.g., argon/gloveboxes) to minimize exposure to humidity. Use fluoropolymer-coated equipment to avoid reactivity with metals .
Q. What are the key physicochemical properties influencing its selection as a fire suppression agent?
- Low Boiling Point (49–60°C): Enables rapid vaporization for fast flame inhibition .
- High Density (1.6 g/cm³): Facilitates dispersion in confined spaces.
- Low Global Warming Potential (GWP=1): Complies with Montreal Protocol standards .
- Non-conductivity: Safe for electronics and lithium-ion battery applications .
Q. What methodologies assess its environmental impact compared to traditional halocarbons?
Q. How can researchers verify its molecular structure using spectroscopic techniques?
- ¹⁹F NMR: Peaks at δ -75 to -85 ppm confirm CF₃ and CF₂ groups .
- FTIR: Strong absorbance at ~1,150 cm⁻¹ (C-F stretching) and ~1,750 cm⁻¹ (C=O) .
- X-ray Crystallography: Resolves spatial arrangement in solid-state derivatives (e.g., coordination complexes) .
Advanced Research Questions
Q. What experimental strategies address low decapsulation rates in microencapsulated fire extinguishing agents?
- Shell Material Optimization: Use hydrophobic polymers (e.g., polyvinylidene fluoride) to reduce porosity and improve mechanical strength .
- Cross-Linking Agents: Incorporate silica nanoparticles to enhance thermal stability and control release kinetics .
- In Situ Characterization: Employ thermogravimetric analysis (TGA) to quantify mass loss during controlled heating (e.g., 50–100°C) .
Q. How does droplet diameter affect its mechanical index in ultrasound contrast agents?
- Inverse Relationship: Mechanical index (MI) decreases from 2.5 to 0.75 as droplet diameter increases from 1–29 µm (R²=0.74). Use microfluidics to generate monodisperse droplets and validate via high-speed imaging .
- Optimal Range: For clinical imaging, target 5–10 µm droplets to balance MI (1.2–1.8) and acoustic stability .
Q. What challenges arise in its use as a fluorinating agent for quartz glass synthesis?
- Reactivity Control: Modify reaction temperature (200–300°C) and pressure (5–10 bar) to prevent over-fluorination and pore formation .
- Byproduct Management: Trap HF emissions using calcium oxide scrubbers. Monitor fluorine incorporation via X-ray photoelectron spectroscopy (XPS) .
Q. How does solubility in polar/non-polar solvents influence material engineering applications?
Q. What protocols evaluate fire suppression efficiency in lithium-ion battery thermal runaway?
- Test Setup: Simulate thermal runaway in a 400 cm² chamber with 100 cm² electrode fires. Compare extinguishing times at 20 g vs. 30 g agent loads .
- Performance Metrics: Extinguishing time <1.2 s at optimal pressure (2–3 bar), validated via infrared thermography and gas chromatography .
Data Contradictions and Notes
- Boiling Point Discrepancy: reports 49°C, while cites 60°C. This may arise from measurement conditions (ambient pressure vs. sealed systems). Replicate experiments under standardized ASTM methods .
- Environmental Testing: Prioritize EPA Method 8260B for volatile fluorocarbon analysis to resolve conflicting solubility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
